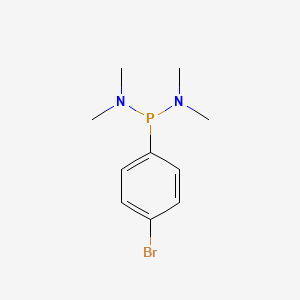
1-(4-Bromophenyl)-N,N,N',N'-tetramethylphosphanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine is an organophosphorus compound characterized by the presence of a bromophenyl group and a tetramethylphosphanediamine moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds are known to target enzymes like Leishmania major pteridine reductase (LmPTR1) and Plasmodium falciparum .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The affinity of these compounds for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
Compounds with similar structures have been found to interfere with the normal function of specific target proteins, thereby affecting various cellular processes .
Pharmacokinetics
A compound with a similar structure was found to have high gastrointestinal absorption and was able to permeate the blood-brain barrier .
Result of Action
albicans .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine typically involves the reaction of 4-bromophenylamine with tetramethylphosphorus triamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)pyrrolidin-2-one: Another bromophenyl derivative with different functional groups.
4-Bromophenylacetic acid: Contains a bromophenyl group but differs in its acid functionality.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with a bromophenyl group.
Uniqueness
1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine is unique due to its combination of a bromophenyl group and a tetramethylphosphanediamine moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(4-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-7-5-9(11)6-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBVSJOOWAJUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(C1=CC=C(C=C1)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene](/img/structure/B2748279.png)
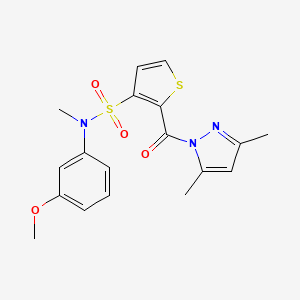
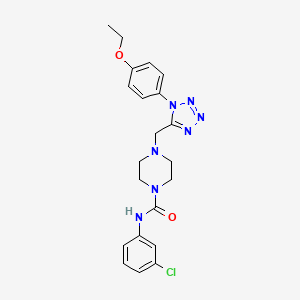
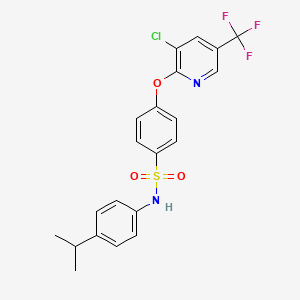
![2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide](/img/structure/B2748287.png)
![Tert-butyl 5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2748288.png)
![2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B2748289.png)
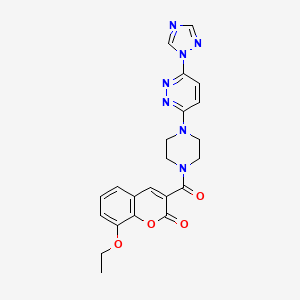
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2748292.png)
![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2748296.png)
![1-(3-fluoro-4-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2748297.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2748299.png)
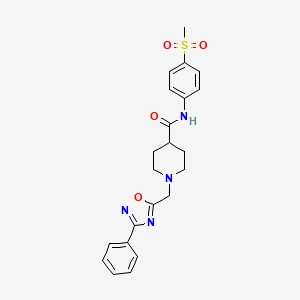
![3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea](/img/structure/B2748302.png)
